REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH:8](OC(=O)C)[O:9]C(=O)C)[C:5]([Br:17])=[CH:4][C:3]=1[CH:18](OC(=O)C)[O:19]C(=O)C.S(=O)(=O)(O)O>C(O)C.O>[Br:1][C:2]1[CH:7]=[C:6]([CH:8]=[O:9])[C:5]([Br:17])=[CH:4][C:3]=1[CH:18]=[O:19]
|
Name
|
2,5-dibromo-α,α,α',α'-tetraacetoxy-1,4-xylene
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Quantity
|
60.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)C(OC(C)=O)OC(C)=O)Br)C(OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added very slowly
|
Type
|
TEMPERATURE
|
Details
|
to reflux for an hour
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=O)C=C(C(=C1)C=O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.9 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |